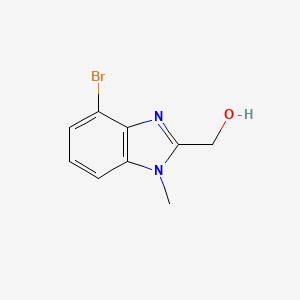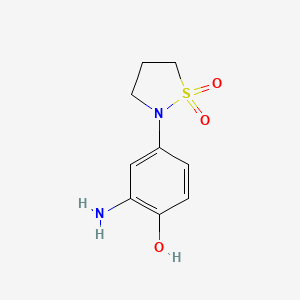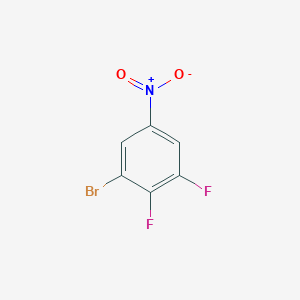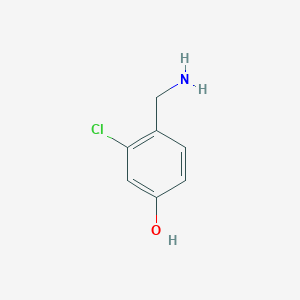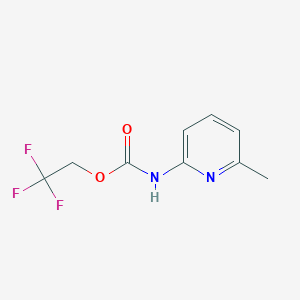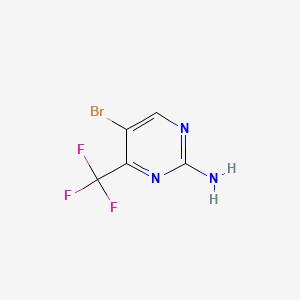
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Übersicht
Beschreibung
“5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C5H3BrF3N3 . It has a molecular weight of 242 .
Molecular Structure Analysis
The InChI code for “5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine” is1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine” has a predicted boiling point of 316.4±52.0 °C and a density of 1.892 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine serves as a starting material or intermediate in synthesizing various chemical compounds. For instance, Jismy et al. (2020) described its use in creating a range of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting its versatility in chemical synthesis (Jismy et al., 2020).
- Aquino et al. (2015) demonstrated its application in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, emphasizing its importance in creating compounds with a wide range of primary amines (Aquino et al., 2015).
Biological Activities and Applications
- The derivatives of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine have been evaluated for their biological activities. Ranganatha et al. (2018) synthesized a series of its derivatives and tested them for in vitro antibacterial and antifungal activities, showing significant antimicrobial activity against certain bacterial and fungal strains (Ranganatha et al., 2018).
Applications in Crystallography and Molecular Structure
- Doulah et al. (2014) investigated the regioselective displacement reaction of 5-bromo-4-(trifluoromethyl)pyrimidin-2-amine with ammonia, providing insights into the crystal structure and molecular interactions of the resultant compounds (Doulah et al., 2014).
Synthesis of Analogues and Derivatives
- Sukach et al. (2015) utilized it in synthesizing new trifluoromethylated analogues of bioactive compounds, such as 4,5-dihydroorotic acid, highlighting its role in the development of new pharmaceuticals (Sukach et al., 2015).
- Zanatta et al. (2021) explored its reactivity for creating a series of highly functionalized pyrroles, illustrating its utility in synthesizing structurally diverse compounds (Zanatta et al., 2021).
Advanced Synthetic Methods
- Aquino et al. (2017) demonstrated its use as a precursor in the synthesis of a new series of biheterocycles, showcasing the compound's relevance in advanced synthetic chemistry (Aquino et al., 2017).
Development of Novel Compounds
- Zanatta et al. (2005) reported the synthesis of novel trichloromethylated N-Azolylmethyl-1H-pyrimidin-2-ones using 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine, contributing to the field of medicinal chemistry (Zanatta et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGPURZLOTOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670195 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
CAS RN |
935534-47-7 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)
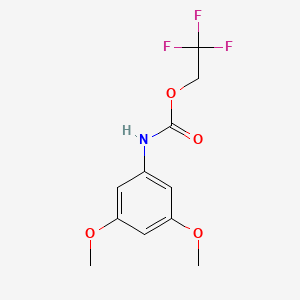
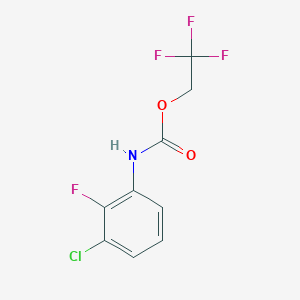
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)
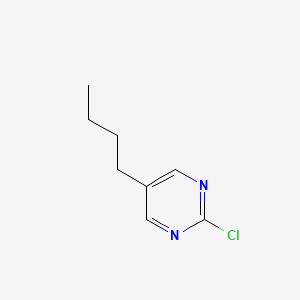
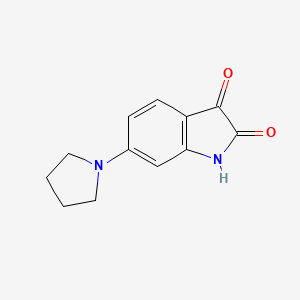
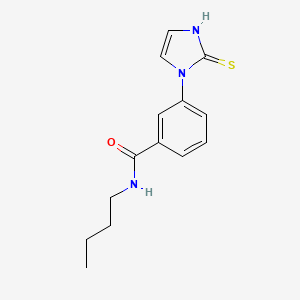
![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)
